N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
Description
Properties
CAS No. |
918626-54-7 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
InChI Key |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea can be synthesized through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This method is efficient, cost-effective, and can be performed under solvent-free conditions using various catalysts such as Lewis acids and silica-supported solid acids .
Industrial Production Methods: Industrial production of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea typically involves the use of heterogeneous catalysts to improve yield and reduce reaction times. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrimidinone analogs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .
Scientific Research Applications
The search results contain information about compounds related to "N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea," specifically mentioning dihydropyrimidines and their applications. However, no direct information about the applications of the compound "this compound" is present in the search results. Therefore, the following discussion will cover related compounds and their applications in the context of the search results.
Dihydropyrimidines: Properties and Applications
Dihydropyrimidines are important heterocyclic ring systems involved in DNA and RNA synthesis . These compounds possess a wide range of pharmacological activities, making them useful in drug development, particularly as anti-inflammatory or antimicrobial agents.
Specific Dihydropyrimidine Derivatives and Their Applications
- 2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide This complex organic molecule has potential biological applications, especially in medicinal chemistry.
- Dihydropyrimidinone analogs Some analogs have shown activity against lung, leukemia, prostate, and colon cancer lines . For example, analog 16a displayed the best activity against lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205) cancer lines .
- N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide This compound is used in scientific research and may interact with nucleic acids or modulate enzyme activities involved in metabolic pathways. Similar compounds exhibit anticancer and antimicrobial properties.
- 2-sulfanyl-6-methyl-1,4-dihydropyrimidines These compounds have been synthesized as antifilarial agents, with some showing complete loss of motility of adult worms . Compound 101 was the most potent in vitro antifilarial activity .
- Ethyl 4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoate Derivatives have shown decreased inhibitory potency .
Mechanism of Action
The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea belongs to a class of pyrimidinone derivatives.
Structural Isomers and Functional Group Variations
4-Ureido-2-pyrimidinone Structure: Urea group at position 4, carbonyl at position 2.
N-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea
- Structure : Carbonyl at position 4 (vs. 6), urea at position 2.
- Key Difference : Tautomeric stability may differ due to carbonyl positioning, influencing reactivity in synthetic applications.
6-Ureido-2-pyrimidinone Structure: Urea at position 6, carbonyl at position 2. Key Difference: Reduced planarity compared to the target compound, possibly lowering crystallinity .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Hypothetical LogP |
|---|---|---|---|---|
| This compound | C₅H₆N₄O₂ | 3 | 4 | -1.2 (estimated) |
| 4-Ureido-2-pyrimidinone | C₅H₆N₄O₂ | 3 | 4 | -1.0 (estimated) |
| N-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea | C₅H₆N₄O₂ | 3 | 4 | -0.8 (estimated) |
| 6-Ureido-2-pyrimidinone | C₅H₆N₄O₂ | 3 | 4 | -1.5 (estimated) |
Key Observations :
- All isomers share identical molecular formulas but differ in hydrogen-bonding networks due to substituent positioning.
- This compound may exhibit higher polarity (lower LogP) compared to N-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea, influencing solubility in aqueous media.
- Crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement) could resolve these structural differences .
Research Findings and Limitations
While the provided evidence lacks direct experimental comparisons, structural analysis suggests:
- Stability : The 6-oxo configuration in the target compound may enhance resonance stabilization compared to 4-oxo analogs.
- Synthetic Utility : The urea group’s position affects reactivity in nucleophilic substitutions or cyclization reactions.
- Crystallography : SHELX-family programs (e.g., SHELXL, SHELXS) are critical for resolving subtle conformational differences in such analogs .
Data Gaps : Experimental data on solubility, melting points, and bioactivity are unavailable in the provided evidence. Further studies are required to validate these hypotheses.
Biological Activity
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea, a compound belonging to the dihydropyrimidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the following molecular properties:
- Molecular Formula: CHNO
- Molecular Weight: 142.13 g/mol
- Synonyms: 2-ureido-4-pyrimidinone
The biological activity of this compound is primarily mediated through its interactions with various biological macromolecules. It exhibits cytotoxic effects against multiple cancer cell lines by inhibiting specific enzymes and disrupting cellular processes. The compound's ability to form hydrogen bonds with target proteins plays a crucial role in its mechanism of action .
Anticancer Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC (μM) |
|---|---|
| A549 (Lung) | 7.1 ± 0.8 |
| THP-1 (Leukemia) | 13.1 ± 1.4 |
| PC-3 (Prostate) | 13.8 ± 0.9 |
| Colo-205 (Colon) | 14.7 ± 1.1 |
These values indicate the concentration required to inhibit cell growth by 50% . Further studies have shown that this compound reduces colony formation and migratory properties of cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may inhibit bacterial growth and reduce inflammatory markers in vitro, indicating a broader therapeutic potential .
Study on Dihydropyrimidinone Derivatives
A study focused on the synthesis of dihydropyrimidinone derivatives including this compound found that modifications to the urea moiety significantly affected biological activity. The derivatives displayed varying degrees of cytotoxicity against cancer cell lines, with some compounds showing selective activity against specific types of cancer while maintaining lower toxicity towards normal cells .
Molecular Docking Studies
Molecular docking studies have elucidated the binding modes of this compound to target enzymes involved in cancer progression. These studies revealed that the compound forms stable interactions with active sites of key enzymes, thereby inhibiting their function and contributing to its anticancer effects .
Q & A
Q. Table 1: Biological Activities of Select Derivatives
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Antiviral/anti-inflammatory agents : Derivatives inhibit superoxide anion generation (e.g., Hit15: 78% inhibition at 10 μM) and show potential against SARS-CoV-2 .
- Xanthine oxidase inhibitors : N-(3-cyanoindol-5-yl) derivatives exhibit nanomolar IC₅₀ values for gout treatment .
- Neurological targets : Pyrazole-acetamide derivatives act as noncovalent DprE1 inhibitors (MIC = 0.2 μg/mL against M. tuberculosis) .
Advanced: How can computational methods optimize interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses to 5HT7R or xanthine oxidase, prioritizing derivatives with favorable ΔG values (< -9 kcal/mol) .
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include π-π stacking with Phe residues and hydrogen bonds to catalytic lysines .
- QSAR models : Use CoMFA/CoMSIA to correlate electronic (e.g., Mulliken charges) and steric descriptors with activity .
Advanced: How are solubility and bioavailability challenges addressed in derivative design?
Methodological Answer:
- Prodrug strategies : Esterification of the urea NH group enhances intestinal absorption (e.g., methyl ester prodrugs show 2.5-fold higher Cmax in rat models) .
- Nanoparticle encapsulation : Reduced graphene oxide/gold nanoparticle composites improve aqueous dispersion (90% stability over 72 hours) .
- Co-crystallization : Co-formers like succinic acid increase solubility by 4-fold via hydrogen-bonding networks .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies (e.g., fungicidal vs. non-fungicidal activity in plant studies) arise due to:
- Assay variability : Standardize protocols (e.g., MIC vs. disk diffusion) and cell lines (e.g., Fusarium oxysporum vs. Corynespora cassiicola) .
- Metabolic activation : Pro-drug conversion rates differ in vitro vs. in vivo (e.g., esterase-mediated hydrolysis in plants) .
- Epistatic effects : Use isogenic mutant strains to isolate target-specific effects .
Basic: What analytical techniques ensure purity and stability of the compound?
Methodological Answer:
- HPLC-DAD : Purity >98% achieved using C18 columns (ACN/water gradient, 220 nm detection) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) and polymorphic forms .
- Forced degradation studies : Exposure to UV light (ICH Q1B) and acidic/basic conditions identifies degradation pathways (e.g., urea hydrolysis to NH₃) .
Advanced: How are pharmacokinetic properties optimized in preclinical studies?
Methodological Answer:
- Metabolic profiling (LC-HRMS) : Identify major metabolites (e.g., glucuronidation at C6) in liver microsomes .
- Plasma protein binding (Equilibrium dialysis) : Optimize logD values (1.5–2.5) to balance tissue penetration and half-life .
- In silico ADMET : SwissADME predicts BBB permeability and CYP450 inhibition risks, guiding structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
